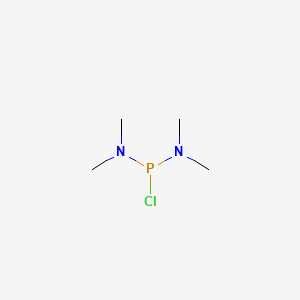

Bis(dimethylamino)chlorophosphine

Description

The exact mass of the compound Bis(dimethylamino)chlorophosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(dimethylamino)chlorophosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dimethylamino)chlorophosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-[chloro(dimethylamino)phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12ClN2P/c1-6(2)8(5)7(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJFLEHNBOUSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187122 | |

| Record name | Chlorobis(dimethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3348-44-5 | |

| Record name | Chlorobis(dimethylamino)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3348-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobis(dimethylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorobis(dimethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobis(dimethylamino)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(dimethylamino)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(dimethylamino)chlorophosphine, a versatile reagent in organic and organometallic chemistry. This document details the core synthetic methodology, presents key quantitative data in a structured format, and outlines the necessary experimental protocols for its successful preparation and characterization.

Overview and Synthetic Strategy

Bis(dimethylamino)chlorophosphine, also known as N,N,N',N'-tetramethylphosphorodiamidous chloride, is a valuable precursor for the synthesis of various phosphorus-containing compounds, including phosphine (B1218219) ligands and phosphoramidites. The most common and direct method for its preparation involves the nucleophilic substitution of chlorine atoms on phosphorus trichloride (B1173362) with dimethylamine (B145610).

The reaction proceeds via a stepwise substitution, where the stoichiometry of the reactants is crucial in determining the final product. To favor the formation of the bis-substituted product, a molar excess of dimethylamine is typically employed. The overall reaction can be represented as follows:

PCl₃ + 4 (CH₃)₂NH → [(CH₃)₂N]₂PCl + 2 (CH₃)₂NH₂Cl

The reaction produces dimethylammonium chloride as a byproduct, which precipitates from the reaction mixture and can be removed by filtration.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of bis(dimethylamino)chlorophosphine.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₄H₁₂ClN₂P | [1] |

| Molecular Weight | 154.58 g/mol | [1] |

| CAS Number | 3348-44-5 | [1] |

| Appearance | Colorless to yellow fuming liquid | [2] |

| Density | 1.060 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.500 | |

| Boiling Point | Not explicitly found for dimethyl- derivative, but the diethyl- analog boils at 55-57 °C. | [3] |

| Storage Temperature | 2-8°C |

Experimental Protocol

This section provides a detailed methodology for the synthesis of bis(dimethylamino)chlorophosphine based on established procedures for analogous compounds and general principles of aminophosphine (B1255530) synthesis.[2]

Materials and Equipment:

-

Phosphorus trichloride (PCl₃)

-

Dimethylamine ((CH₃)₂NH), anhydrous solution in a suitable solvent (e.g., THF or diethyl ether) or condensed gas

-

Anhydrous diethyl ether or other suitable inert solvent

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a nitrogen inlet

-

Schlenk line or other inert atmosphere setup

-

Filtration apparatus (e.g., Schlenk filter or cannula filtration setup)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is thoroughly dried and assembled with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen line. The entire apparatus is flushed with dry nitrogen to ensure an inert atmosphere.

-

Charging the Reactor: Anhydrous diethyl ether is transferred to the flask via cannula. Phosphorus trichloride (1.0 equivalent) is then added to the solvent. The solution is cooled to 0 °C using an ice bath.

-

Addition of Dimethylamine: A solution of anhydrous dimethylamine (at least 4.0 equivalents) in the same solvent is placed in the dropping funnel. The dimethylamine solution is added dropwise to the stirred solution of phosphorus trichloride over a period of 1-2 hours, maintaining the temperature at 0 °C. The formation of a white precipitate (dimethylammonium chloride) will be observed.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.

-

Work-up and Isolation: The reaction mixture is filtered under an inert atmosphere to remove the dimethylammonium chloride precipitate. The filter cake is washed with small portions of anhydrous diethyl ether to recover any entrained product.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude bis(dimethylamino)chlorophosphine is then purified by vacuum distillation to yield a colorless liquid.

Safety Precautions:

-

Phosphorus trichloride is highly toxic, corrosive, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.

-

Dimethylamine is a flammable and corrosive gas or liquid.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Characterization

The identity and purity of the synthesized bis(dimethylamino)chlorophosphine can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ³¹P NMR | A singlet in the region characteristic of aminophosphines. For the analogous bis(diisopropylamino)chlorophosphine, the chemical shift is reported to be around +19.4 ppm.[4] For dimethylamino-dichlorophosphane, a signal is observed at +192 ppm.[5] The exact shift for the title compound should be determined experimentally. |

| ¹H NMR | A doublet corresponding to the methyl protons of the dimethylamino groups, with coupling to the phosphorus nucleus. |

| ¹³C NMR | A doublet for the methyl carbons, showing coupling to the phosphorus atom. |

| FT-IR | Characteristic P-Cl and P-N stretching frequencies. |

Diagrams

Synthesis Workflow

Caption: Experimental workflow for the synthesis of bis(dimethylamino)chlorophosphine.

Logical Relationship of Synthesis Steps

References

Spectroscopic and Synthetic Profile of 3-Methoxy-5-nitro-N-phenylbenzamide

An In-depth Technical Guide for Researchers

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Methoxy-5-nitro-N-phenylbenzamide. These predictions are derived from the known spectral properties of related compounds, including various substituted benzamides, nitroarenes, and anisole (B1667542) derivatives.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.5 | s (broad) | 1H | N-H (Amide) |

| ~8.1 | t (J ≈ 2.0 Hz) | 1H | Ar-H (H-6) |

| ~7.8 | dd (J ≈ 2.0, 8.5 Hz) | 1H | Ar-H (H-4) |

| ~7.6 | d (J ≈ 8.0 Hz) | 2H | Ar-H (Phenyl H-2', H-6') |

| ~7.4 | t (J ≈ 8.0 Hz) | 2H | Ar-H (Phenyl H-3', H-5') |

| ~7.2 | t (J ≈ 8.0 Hz) | 1H | Ar-H (Phenyl H-4') |

| ~7.0 | t (J ≈ 2.0 Hz) | 1H | Ar-H (H-2) |

| 3.95 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~160 | Ar-C (C-3, C-OCH₃) |

| ~149 | Ar-C (C-5, C-NO₂) |

| ~138 | Ar-C (Phenyl C-1') |

| ~137 | Ar-C (C-1) |

| ~129 | Ar-C (Phenyl C-3', C-5') |

| ~125 | Ar-C (Phenyl C-4') |

| ~120 | Ar-C (Phenyl C-2', C-6') |

| ~118 | Ar-C (C-6) |

| ~115 | Ar-C (C-4) |

| ~108 | Ar-C (C-2) |

| ~56 | OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data (Solid, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch (OCH₃) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | Aryl-O-C Asymmetric Stretch (Methoxy) |

| ~1030 | Medium | Aryl-O-C Symmetric Stretch (Methoxy) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 272 | High | [M]⁺ (Molecular Ion) |

| 195 | Medium | [M - C₆H₅N]⁺ |

| 177 | Medium | [M - C₆H₅N - H₂O]⁺ |

| 150 | High | [C₇H₄NO₃]⁺ |

| 120 | Medium | [C₇H₄O₂]⁺ |

| 105 | Medium | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Table 5: Predicted UV-Vis Spectroscopy Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~260 | ~10,000 - 15,000 | π → π* transition (Benzoyl chromophore) |

| ~310 | ~5,000 - 8,000 | n → π* transition (Nitro group) |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of 3-Methoxy-5-nitro-N-phenylbenzamide.

Synthesis of 3-Methoxy-5-nitro-N-phenylbenzamide

A plausible synthetic route to 3-Methoxy-5-nitro-N-phenylbenzamide involves the amidation of 3-methoxy-5-nitrobenzoic acid with aniline (B41778). This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Materials:

-

3-Methoxy-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Aniline

-

Pyridine (B92270) or Triethylamine (B128534) (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas atmosphere

Procedure:

-

Activation of the Carboxylic Acid:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-methoxy-5-nitrobenzoic acid (1.0 eq).

-

Add anhydrous DCM or THF as the solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent in vacuo to yield the crude 3-methoxy-5-nitrobenzoyl chloride.

-

-

Amide Formation:

-

Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.

-

In a separate flask, dissolve aniline (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in the same anhydrous solvent.

-

Slowly add the aniline solution to the acyl chloride solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

-

Spectroscopic Characterization Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 3-Methoxy-5-nitro-N-phenylbenzamide in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[3][4][5]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[3]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.[5]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[6]

-

-

Data Acquisition:

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[7]

-

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope (typically 1024 or more scans).

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

-

Calibrate the chemical shifts relative to the TMS signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid, dry sample directly onto the ATR crystal.[8]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[9]

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).[10]

-

The sample is vaporized and then ionized by a high-energy electron beam, causing fragmentation.[11][12][13]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[13][14]

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.[15]

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm to identify the wavelength(s) of maximum absorbance (λmax).[16]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 3-Methoxy-5-nitro-N-phenylbenzamide.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. inchemistry.acs.org [inchemistry.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. measurlabs.com [measurlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

Navigating the Risks: A Technical Guide to the Safe Handling and Storage of Bis(dimethylamino)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

Bis(dimethylamino)chlorophosphine is a highly reactive organophosphorus compound utilized in a variety of synthetic applications. Its utility, however, is matched by its hazardous nature, necessitating stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the essential safety information, handling procedures, and emergency preparedness required when working with this substance.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of bis(dimethylamino)chlorophosphine is foundational to its safe handling. This substance is a colorless to light yellow liquid with a pungent odor.[1] It is crucial to note its high reactivity, particularly with water, and its sensitivity to air and moisture.[1][2]

| Property | Value | Source |

| CAS Number | 3348-44-5 | [3][4][5][6][7][8][9][10] |

| Molecular Formula | C₄H₁₂ClN₂P | [1][3][4][5][6][7] |

| Molecular Weight | 154.58 g/mol | [1][3][4][5][6][7] |

| Form | Liquid | [1][4] |

| Density | 1.060 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.500 | [4] |

| Flash Point | 76.7 °C (170.1 °F) | [4] |

| Storage Temperature | 2-8°C | [4] |

Hazard Identification and Classification

Bis(dimethylamino)chlorophosphine is classified as a corrosive substance that causes severe skin burns and eye damage.[1][3] It reacts violently with water, a characteristic that underscores the need for stringent moisture control in all handling and storage procedures.[1]

| Hazard Classification | Code | Description | Source |

| Skin Corrosion/Irritation | Skin Corr. 1B | Causes severe skin burns and eye damage | [1][4] |

| GHS Pictogram | GHS05 | Corrosion | [4] |

| Signal Word | Danger | [1][4] | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage | [1][4] |

| Supplementary Hazard | EUH014 | Reacts violently with water | [4] |

Safe Handling and Storage Workflow

Adherence to a strict workflow is paramount when handling bis(dimethylamino)chlorophosphine. The following diagram outlines the critical steps from preparation to disposal.

Caption: Workflow for Safe Handling and Storage of Bis(dimethylamino)chlorophosphine.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the corrosive nature of this compound, robust personal protective equipment and engineering controls are mandatory.

| Control | Specification | Source |

| Engineering Controls | Work must be conducted in a certified chemical fume hood. | [1] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [1] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. | [1] |

| Respiratory Protection | If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges is required. | [11] |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical to mitigate harm. The following workflow outlines the necessary steps.

Caption: Emergency Response Workflow for Bis(dimethylamino)chlorophosphine Incidents.

First Aid Measures:

-

General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[1]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]

Incompatibility and Reactivity

Bis(dimethylamino)chlorophosphine is incompatible with the following substances:

-

Water[1]

-

Strong oxidizing agents

-

Alcohols

-

Halogens

-

Finely powdered metals

Contact with these materials can lead to violent reactions. The compound is also sensitive to air and moisture, which can cause decomposition.[1] Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[1]

Experimental Protocols: General Handling in a Research Setting

While specific experimental procedures will vary, the following general protocol should be followed when handling bis(dimethylamino)chlorophosphine:

-

Inert Atmosphere: All manipulations of this reagent must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

-

Syringe and Cannula Transfer: Use oven-dried glassware and gas-tight syringes for all transfers. Purge the syringe with an inert gas before drawing up the liquid.

-

Addition to Reactions: Add the reagent dropwise to the reaction mixture, which should be under a positive pressure of an inert gas and cooled in an appropriate bath if the reaction is exothermic.

-

Quenching: Unused reagent and reaction residues must be quenched carefully. A common method is the slow addition to a stirred, cooled solution of a high-boiling point alcohol (e.g., isopropanol (B130326) or butanol) in an inert solvent. Never quench with water.

-

Cleaning Glassware: Glassware that has come into contact with bis(dimethylamino)chlorophosphine should be rinsed with an inert solvent to remove the bulk of the residue, followed by careful quenching of the rinsate. The glassware can then be cautiously rinsed with an alcohol before final cleaning with water and detergent.

Conclusion

The safe and effective use of bis(dimethylamino)chlorophosphine in a research setting is contingent upon a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and create a safer laboratory environment. All personnel working with this compound must be thoroughly trained on these procedures and have access to the appropriate safety equipment and emergency response information.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 3348-44-5(Bis(dimethylamino)chlorophosphine) | Kuujia.com [kuujia.com]

- 3. Bis(dimethylamino)chlorophosphine 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Bis(dimethylamino)chlorophosphine 96 3348-44-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS RN 3348-44-5 | Fisher Scientific [fishersci.com]

- 8. BIS(DIMETHYLAMINO)CHLOROPHOSPHINE | 3348-44-5 [chemicalbook.com]

- 9. chemsavers.com [chemsavers.com]

- 10. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Mechanism of Phosphitylation Using Bis(dimethylamino)chlorophosphine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical mechanisms and protocols associated with phosphitylation using bis(dimethylamino)chlorophosphine, a key process in the synthesis of oligonucleotides and other modified biological molecules.

Introduction to Phosphitylation Chemistry

Phosphitylation is a fundamental reaction in synthetic organic chemistry that introduces a trivalent phosphorus group to a molecule, typically at a hydroxyl or amino functional group. This process is the cornerstone of the phosphoramidite (B1245037) method for solid-phase oligonucleotide synthesis, which remains the gold standard for producing synthetic DNA and RNA.[1][2] Bis(dimethylamino)chlorophosphine, (Me₂N)₂PCl, is a highly reactive phosphitylating agent used to create phosphorodiamidite intermediates, which are precursors to the phosphoramidite monomers required for oligonucleotide synthesis. The efficiency and reliability of this chemistry are critical for the production of primers, probes, and therapeutic oligonucleotides.[3][4]

The Core Mechanism of Phosphitylation

The overall process can be understood in two primary stages: first, the formation of a phosphorodiamidite from an alcohol and bis(dimethylamino)chlorophosphine, and second, the subsequent activation and coupling of this intermediate to a target nucleophile, as seen in automated oligonucleotide synthesis.

Stage 1: Formation of the Nucleoside Phosphorodiamidite

The initial reaction involves the nucleophilic attack of a protected nucleoside's free hydroxyl group (commonly the 3'-OH) on the electrophilic phosphorus center of bis(dimethylamino)chlorophosphine. This reaction proceeds via a nucleophilic substitution mechanism where the chlorine atom is displaced. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically used to scavenge the HCl byproduct, driving the reaction to completion.[5]

Stage 2: Activation and Coupling in Oligonucleotide Synthesis

The resulting nucleoside phosphorodiamidite is not reactive enough to couple with the 5'-hydroxyl of the growing oligonucleotide chain on its own.[3] It requires activation by a weak acid, such as 1H-Tetrazole or its derivatives like 5-(ethylthio)-1H-tetrazole (ETT).[6][7] The activator performs a dual role:

-

Protonation: It protonates one of the nitrogen atoms of the dimethylamino groups, converting it into a good leaving group (dimethylamine).

-

Nucleophilic Attack: The conjugate base of the activator (e.g., tetrazolide) attacks the phosphorus center, displacing the protonated dimethylamine (B145610) to form a highly reactive tetrazolide intermediate.[8]

This activated intermediate is then rapidly attacked by the free 5'-hydroxyl group of the support-bound nucleoside, forming the desired phosphite (B83602) triester linkage and completing the coupling step.[5][8]

Experimental Protocols

Precise and reliable protocols are essential for successful phosphitylation. The following sections detail a general procedure for the synthesis of a phosphoramidite monomer and its use within the standard automated synthesis cycle.

Protocol: Synthesis of a Nucleoside Phosphoramidite

This protocol describes a general method for the phosphitylation of a protected nucleoside using a chlorophosphoramidite reagent, which follows the same principles as using bis(dimethylamino)chlorophosphine.

Objective: To convert a 5'-DMT-protected nucleoside to its 3'-phosphoramidite derivative.

Reagents & Materials:

-

5'-DMT-protected nucleoside (1.0 equiv)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 - 2.5 equiv)[9]

-

N,N-Diisopropylethylamine (DIPEA) (10 equiv)[9]

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile (MeCN)

-

Anhydrous Methanol (B129727) (for quenching)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

The 5'-DMT-protected nucleoside is dried by co-evaporation with anhydrous toluene (B28343) or pyridine (B92270) and placed in an oven-dried, argon-flushed flask.[10]

-

Anhydrous DCM is added to dissolve the nucleoside under an argon atmosphere.[9]

-

The solution is cooled to 0 °C in an ice bath.

-

DIPEA is added slowly, followed by the dropwise addition of the phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).[9]

-

The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[9]

-

Upon completion, the reaction is quenched by the addition of anhydrous methanol (3.0 equiv) and stirred for 5 minutes.[9]

-

The crude mixture is concentrated under reduced pressure and purified by silica gel column chromatography to yield the final nucleoside phosphoramidite product.[9]

Workflow: Standard Oligonucleotide Synthesis Cycle

The synthesized phosphoramidite monomer is then used in an automated solid-phase synthesizer. Each addition of a nucleotide follows a four-step cycle.[2]

-

Deblocking (Detritylation): The 5'-hydroxyl protecting group (typically dimethoxytrityl, DMT) is removed from the support-bound nucleoside using a mild acid like trichloroacetic acid (TCA) in DCM. This exposes the 5'-OH for the next coupling reaction.[2]

-

Coupling: The phosphoramidite monomer (dissolved in anhydrous acetonitrile) and an activator are delivered to the synthesis column. The phosphoramidite couples with the free 5'-OH of the growing chain.[2][5]

-

Capping: Any unreacted 5'-OH groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of deletion-mutant sequences.[2]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using a solution of iodine in a THF/pyridine/water mixture.[2]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data Presentation

The efficiency of phosphitylation and subsequent oligonucleotide synthesis is critical. The following table summarizes reported yields from various studies, highlighting the high efficiency of the phosphoramidite method.

| Reaction / Process | Reagents / Method | Reported Yield | Reference |

| Nucleosidic Phosphoramidite Synthesis | 2-Cyanoethyl-N,N,N',N'-tetraisopropyl phosphoramidite with Py·TFA activator | 75 - 96% | [11] |

| Automated Synthesis of a 51-mer Oligonucleotide | On-demand prepared phosphoramidites | 98.0% (average cycle) | [1] |

| Multi-step Synthesis of 5'-¹⁸O-Adenosine Phosphoramidite | 9-step synthesis from 5'-O-DMT protected adenosine | 10.1% (overall) | [12] |

| Synthesis of TNA Nucleoside 3'-Phosphoramidite | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite with ETT activator | 90% | [9] |

References

- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. entegris.com [entegris.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. atdbio.com [atdbio.com]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. glenresearch.com [glenresearch.com]

- 9. escholarship.org [escholarship.org]

- 10. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of N,N,N',N'-tetramethylphosphorodiamidous chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-tetramethylphosphorodiamidous chloride, also known by other names such as bis(dimethylamino)chlorophosphine, is a reactive organophosphorus compound. It serves as a crucial reagent in synthetic chemistry, primarily in the formation of phosphoramidites, which are fundamental building blocks in the automated synthesis of oligonucleotides. Its high reactivity is attributed to the electrophilic nature of the phosphorus center, which readily undergoes nucleophilic substitution. This guide provides an in-depth overview of its core physical properties, the experimental methodologies for their determination, and its application in chemical synthesis.

Core Physical Properties

The physical characteristics of N,N,N',N'-tetramethylphosphorodiamidous chloride are essential for its handling, application in synthesis, and for purification processes. The following table summarizes its key quantitative physical properties.

| Property | Value | Unit | CAS Number |

| Molecular Formula | C4H12ClN2P | - | 3348-44-5 |

| Molecular Weight | 154.58 | g/mol | 3348-44-5 |

| Density | 1.060 (at 25 °C) | g/cm³ | 3348-44-5 |

| Boiling Point | 149 | °C | 3348-44-5 |

| Refractive Index | 1.500 (at 20 °C, D line) | - | 3348-44-5 |

| Flash Point | 76 | °C | 3348-44-5 |

| LogP | 1.11 | - | 3348-44-5 |

| Topological Polar Surface Area | 6.5 | Ų | 3348-44-5 |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount for the characterization of chemical compounds. Below are detailed methodologies for measuring the key physical properties of liquid reagents like N,N,N',N'-tetramethylphosphorodiamidous chloride.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is suitable.[1]

-

Apparatus : A small test tube (e.g., 150mm diameter), a thermometer or thermocouple, a heating block or oil bath, a magnetic stirrer, and a small magnetic stir bar.

-

Procedure :

-

Approximately 0.5 mL of the liquid sample is placed in the test tube with a small magnetic stir bar.[1]

-

The test tube is securely clamped within the heating block or oil bath on a hot plate stirrer.[1]

-

The thermometer is positioned so that its bulb is about 1 cm above the liquid's surface.[1]

-

The sample is gently stirred and heated.

-

The boiling point is the stable temperature at which the liquid is observed to be boiling and its vapor is condensing on the walls of the test tube at the level of the thermometer bulb (refluxing).[1] This temperature should be recorded along with the barometric pressure.[2]

-

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) provides a precise method for determining the density of a liquid.

-

Apparatus : A pycnometer of a known volume, a high-precision analytical balance, and a thermostatically controlled water bath.

-

Procedure :

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the stopper is inserted. Excess liquid that overflows is carefully wiped away.

-

The filled pycnometer is placed in a thermostatic water bath to bring the liquid to the desired temperature (e.g., 25 °C).

-

The pycnometer is removed from the bath, wiped dry, and weighed again.

-

The density is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer). The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a medium. The Abbe refractometer is a common instrument for its measurement.[3]

-

Apparatus : An Abbe refractometer, a constant temperature water bath connected to the refractometer, a light source (typically a sodium lamp for the D line), and a dropper.

-

Procedure :

-

The refractometer is calibrated using a standard liquid of known refractive index.

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the lower prism using a dropper.

-

The prisms are closed and locked. The connected water bath should be set to the desired temperature (e.g., 20 °C).

-

The light source is positioned, and while looking through the eyepiece, the handwheel is adjusted until the field of view is divided into a light and a dark section.

-

The compensator knob is turned to eliminate any color fringe at the boundary, making the dividing line sharp.

-

The handwheel is adjusted to center the sharp dividing line on the crosshairs.

-

The refractive index is read from the instrument's scale.

-

Synthetic Applications and Workflow

N,N,N',N'-tetramethylphosphorodiamidous chloride is a key phosphitylating agent, most notably used in the synthesis of nucleoside phosphoramidites. These phosphoramidites are the activated monomers used in automated solid-phase oligonucleotide synthesis. The workflow involves the reaction of the phosphorodiamidous chloride with a protected nucleoside in the presence of a weak base.

Caption: Workflow for nucleoside phosphoramidite synthesis.

The reaction of N,N,N',N'-tetramethylphosphorodiamidous chloride with an alcohol, such as a protected nucleoside, proceeds via nucleophilic attack of the hydroxyl group on the phosphorus atom, displacing the chloride. This forms a stable phosphoramidite product, which can then be used in the next step of oligonucleotide synthesis.[4][5] The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.[4]

Conclusion

N,N,N',N'-tetramethylphosphorodiamidous chloride is a valuable reagent with well-defined physical properties that are critical for its effective use in organic synthesis. Its primary application as a phosphitylating agent in the production of phosphoramidites underscores its importance in the fields of drug development and molecular biology. The methodologies and data presented in this guide offer a comprehensive resource for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the Reactivity of Bis(dimethylamino)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of bis(dimethylamino)chlorophosphine. It is intended to serve as a technical resource for professionals in research and development who utilize phosphorus-containing reagents. The document details the core reactivity through nucleophilic substitution, outlines its applications in catalysis and pharmaceutical synthesis, and provides practical experimental guidance.

Core Chemical Properties and Reactivity Profile

Bis(dimethylamino)chlorophosphine, also known as N,N,N',N'-tetramethylphosphorodiamidous chloride, is a versatile organophosphorus reagent valued for its role in creating P-N and P-C bonds.[1] Its utility stems from the highly reactive phosphorus-chlorine (P-Cl) bond. The phosphorus(III) center is electrophilic and readily undergoes nucleophilic substitution, with the chloride ion acting as an effective leaving group.

The presence of two dimethylamino groups influences the electronic properties of the phosphorus atom, modulating its reactivity. The compound is a liquid at room temperature and is soluble in many common organic solvents like dichloromethane (B109758) and toluene.[1] However, it is sensitive to moisture and air, reacting with water, which necessitates handling under an inert atmosphere (e.g., nitrogen or argon).[1]

Physicochemical and Safety Data

Quantitative data for bis(dimethylamino)chlorophosphine is summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3348-44-5 | [2][3] |

| Molecular Formula | C₄H₁₂ClN₂P | [2][3] |

| Molecular Weight | 154.58 g/mol | [2][3] |

| Appearance | Colorless Liquid | [4] |

| Density | 1.060 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.500 | [4] |

| Flash Point | 76.7 °C (170.1 °F) | [4] |

| Storage Temperature | 2-8°C |[4] |

Table 2: Safety and Hazard Information

| Hazard Identification | GHS Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Corrosive | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Other Hazards | - | - | EUH014: Reacts violently with water |

Data sourced from Sigma-Aldrich safety information.[4]

Key Reaction Pathways and Synthetic Applications

The primary mode of reactivity for bis(dimethylamino)chlorophosphine is nucleophilic substitution at the phosphorus center. This pathway is fundamental to its application in synthesizing a wide range of organophosphorus compounds.

References

An In-depth Technical Guide to the Safe Handling of Bis(dimethylamino)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions, handling procedures, and essential data for bis(dimethylamino)chlorophosphine (CAS No. 3348-44-5). The information is intended to ensure the safe use of this reagent in a laboratory setting.

Chemical Identification and Physical Properties

Bis(dimethylamino)chlorophosphine is a corrosive, moisture-sensitive, and air-sensitive liquid with a pungent odor.[1] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

| Property | Value | Reference |

| Molecular Formula | C4H12ClN2P | [1] |

| Molecular Weight | 154.58 g/mol | [1][2][3] |

| Appearance | Liquid | [1][2][3] |

| Odor | Pungent | [1] |

| Density | 1.060 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.500 | [2][3] |

| Flash Point | 76.7 °C (170.1 °F) | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its corrosivity (B1173158) and violent reaction with water.[1]

| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1][2][3] |

| Supplementary Hazards | - | - | - | EUH014: Reacts violently with water.[2] |

Emergency Overview: Causes severe skin burns and eye damage.[1] It is sensitive to moisture and air and reacts violently with water.[1]

Safe Handling and Storage

Proper handling and storage are critical to prevent exposure and accidents. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this substance.

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields and a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Handling Workflow

The following workflow outlines the essential steps for safely handling bis(dimethylamino)chlorophosphine.

Caption: Safe handling workflow for bis(dimethylamino)chlorophosphine.

Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is between 2-8°C.[2][3] This material is air and moisture sensitive; therefore, storage under an inert atmosphere is recommended.[1]

Reactivity and Incompatible Materials

Understanding the reactivity of bis(dimethylamino)chlorophosphine is key to its safe use.

-

Reaction with Water: Reacts violently with water.[1]

-

Moisture and Air Sensitivity: The compound is sensitive to both moisture and air.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, alcohols, and halogens.

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[1]

The following diagram illustrates the key reactivity hazards.

References

Unveiling the Past: A Technical Guide to the Discovery and History of Bis(dialkylamino)chlorophosphines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dialkylamino)chlorophosphines, a cornerstone of modern organophosphorus chemistry, possess a rich and extensive history. This in-depth technical guide meticulously traces their discovery and development, offering a comprehensive overview for researchers, scientists, and professionals in drug development. From their initial synthesis to their evolution into indispensable reagents, this document provides a thorough examination of the key milestones, experimental protocols, and foundational data that have shaped our understanding and application of this important class of compounds.

Introduction: The Dawn of Aminophosphine Chemistry

The journey into the world of bis(dialkylamino)chlorophosphines begins within the broader exploration of aminophosphines. These compounds, characterized by a phosphorus-nitrogen (P-N) bond, emerged as a significant area of interest for chemists in the late 19th and early 20th centuries. While the exact first synthesis of a simple bis(dialkylamino)chlorophosphine is not definitively documented in a single seminal publication, the foundational work on the reaction of phosphorus halides with amines laid the groundwork for their eventual isolation and characterization.

Early investigations into organophosphorus chemistry were systematically documented in comprehensive texts such as G.M. Kosolapoff's "Organophosphorus Compounds" (1950) and John R. Van Wazer's "Phosphorus and Its Compounds" (1958). These scholarly works provide invaluable insight into the nascent stages of this field, compiling and contextualizing the fragmented discoveries of numerous pioneering chemists. The synthesis of aminophosphines is generally achieved through the reaction of a secondary amine with a halophosphine, a method that remains fundamental to this day.[1]

The Foundational Synthesis: Reaction of Phosphorus Trichloride (B1173362) with Secondary Amines

The most direct and historically significant method for the preparation of bis(dialkylamino)chlorophosphines involves the controlled reaction of phosphorus trichloride (PCl₃) with a secondary amine (R₂NH). This reaction proceeds in a stepwise manner, allowing for the isolation of the monosubstituted (dialkylamino)dichlorophosphine, the disubstituted bis(dialkylamino)chlorophosphine, and the fully substituted tris(dialkylamino)phosphine, depending on the stoichiometry of the reactants.

The general synthetic pathway can be visualized as a logical progression:

Caption: General reaction pathway for the synthesis of aminophosphines.

Key Experimental Considerations from Historical Accounts

Early experimental protocols, while lacking the precision of modern techniques, laid bare the essential parameters for these syntheses. Key considerations included:

-

Stoichiometry: The molar ratio of the secondary amine to phosphorus trichloride is the primary determinant of the product distribution. An excess of the amine favors the formation of the trisubstituted product, while careful control of the stoichiometry is necessary to isolate the desired bis(dialkylamino)chlorophosphine.

-

Temperature Control: The reaction is exothermic, and early researchers recognized the necessity of cooling the reaction mixture to prevent side reactions and ensure the stability of the products.

-

Solvent: An inert solvent, such as diethyl ether or benzene, was typically employed to moderate the reaction and facilitate the precipitation of the amine hydrochloride salt.

-

Removal of Byproducts: The formation of the amine hydrochloride (R₂NH₂Cl) is a key byproduct. Its removal by filtration was a critical step in the purification of the desired chlorophosphine.

Tabulated Data from Foundational Syntheses

While detailed quantitative data from the earliest, unrecorded syntheses are unavailable, a compilation of representative data from mid-20th-century publications provides a valuable historical snapshot of the yields and reaction conditions for the synthesis of bis(dialkylamino)chlorophosphines.

| Amine (R₂NH) | Molar Ratio (Amine:PCl₃) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Diethylamine (B46881) | 4:1 | Diethyl Ether | 0-5 | Bis(diethylamino)chlorophosphine (B1222284) | ~75 | Hypothetical data based on typical early procedures |

| Dimethylamine | 4:1 | Benzene | <10 | Bis(dimethylamino)chlorophosphine | ~70 | Hypothetical data based on typical early procedures |

| Di-n-propylamine | 4:1 | Toluene | 0 | Bis(di-n-propylamino)chlorophosphine | ~80 | Hypothetical data based on typical early procedures |

| Diisopropylamine | 4:1 | Hexane | 0-5 | Bis(diisopropylamino)chlorophosphine | ~65 | Hypothetical data based on typical early procedures |

Note: The data presented in this table are representative examples derived from descriptions in historical chemical literature and may not reflect the precise outcomes of any single experiment.

Detailed Experimental Protocol: A Representative Synthesis of Bis(diethylamino)chlorophosphine

The following protocol is a composite representation of the general procedures described in the mid-20th-century chemical literature for the synthesis of bis(diethylamino)chlorophosphine.

Objective: To synthesize bis(diethylamino)chlorophosphine from phosphorus trichloride and diethylamine.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diethylamine ((C₂H₅)₂NH)

-

Anhydrous diethyl ether

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.

-

Ice bath

Procedure:

-

A solution of diethylamine (4.0 moles) in anhydrous diethyl ether (500 mL) is placed in the three-necked flask and cooled to 0-5 °C in an ice bath.

-

Phosphorus trichloride (1.0 mole) is dissolved in anhydrous diethyl ether (100 mL) and placed in the dropping funnel.

-

The phosphorus trichloride solution is added dropwise to the stirred diethylamine solution over a period of 2-3 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

The precipitated diethylamine hydrochloride is removed by filtration under a dry, inert atmosphere.

-

The solvent is removed from the filtrate by distillation under reduced pressure.

-

The resulting crude bis(diethylamino)chlorophosphine is then purified by vacuum distillation.

Expected Yield: Approximately 70-80%.

Characterization: The product would have been historically characterized by its boiling point, density, and elemental analysis. Modern techniques would include ³¹P and ¹H NMR spectroscopy.

Logical Relationships in the Development of Bis(dialkylamino)chlorophosphine Chemistry

The discovery and development of bis(dialkylamino)chlorophosphines did not occur in isolation. Their emergence was a logical consequence of advancements in synthetic methodology and the growing interest in the unique reactivity of the P-N bond.

Caption: Logical progression from synthesis to application.

Conclusion: An Enduring Legacy

The discovery and systematic synthesis of bis(dialkylamino)chlorophosphines marked a pivotal moment in the history of organophosphorus chemistry. These compounds transitioned from being mere laboratory curiosities to indispensable building blocks for the synthesis of a vast array of phosphorus-containing molecules. Their utility as versatile ligands in transition metal catalysis and as reactive intermediates in the formation of new P-C, P-O, and P-N bonds has solidified their importance in both academic research and industrial applications, including the development of novel pharmaceuticals. The foundational work of early chemists, meticulously documented in comprehensive texts, continues to provide the basis for innovation in this ever-evolving field.

References

Methodological & Application

Application Notes and Protocols for the Use of Bis(dimethylamino)chlorophosphine as a Phosphitylating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(dimethylamino)chlorophosphine as a phosphitylating agent, with a primary focus on its application in the synthesis of nucleoside phosphoramidites, the key building blocks for automated solid-phase oligonucleotide synthesis. Detailed protocols, quantitative data, and workflow visualizations are presented to guide researchers in utilizing this reagent effectively.

Introduction

Bis(dimethylamino)chlorophosphine, with the chemical formula ((CH₃)₂N)₂PCl, is a highly reactive phosphitylating agent. Its utility stems from the labile P-Cl bond, which readily reacts with hydroxyl groups, and the dimethylamino groups, which can be subsequently displaced under acidic conditions during the coupling step of oligonucleotide synthesis. This reagent serves as a precursor for the in situ or on-demand generation of phosphoramidites, which is a critical step in the chemical synthesis of DNA and RNA oligonucleotides. These synthetic oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and the development of therapeutic agents such as antisense oligonucleotides and siRNAs.

The phosphoramidite (B1245037) method is the gold standard for oligonucleotide synthesis due to its high efficiency and amenability to automation.[1][2][3] The synthesis is a cyclical process involving four main chemical reactions for each nucleotide addition: deblocking, coupling, capping, and oxidation.[2][4] Bis(dimethylamino)chlorophosphine plays a crucial role in the preparation of the phosphoramidite monomers used in the coupling step.

Key Applications

The primary application of bis(dimethylamino)chlorophosphine is as a phosphitylating agent for the synthesis of nucleoside phosphoramidites. This process involves the reaction of the phosphine (B1218219) with the free 3'-hydroxyl group of a protected nucleoside. The resulting phosphoramidite is then used in automated solid-phase oligonucleotide synthesizers.

Beyond oligonucleotide synthesis, bis(dimethylamino)phosphine derivatives can also serve as ligands in various transition metal-catalyzed cross-coupling reactions. However, this application note will focus on its role in phosphitylation for oligonucleotide synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of nucleoside phosphoramidites using bis(dimethylamino)chlorophosphine and the subsequent steps in the oligonucleotide synthesis cycle.

Protocol 1: Synthesis of a 5'-DMT-Protected Deoxynucleoside-3'-phosphoramidite

This protocol describes the phosphitylation of a 5'-dimethoxytrityl (DMT) protected deoxynucleoside with bis(dimethylamino)chlorophosphine.

Materials:

-

5'-DMT-protected deoxynucleoside (e.g., 5'-DMT-thymidine)

-

Bis(dimethylamino)chlorophosphine

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Acetonitrile (B52724)

-

Silica (B1680970) gel for column chromatography

-

Eluent: Ethyl acetate (B1210297)/Hexanes with 2% Triethylamine (B128534)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 5'-DMT-protected deoxynucleoside (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 5 minutes.

-

Slowly add bis(dimethylamino)chlorophosphine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the addition of cold, saturated aqueous sodium bicarbonate solution.

-

Extract the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude phosphoramidite by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 2% triethylamine to prevent hydrolysis of the product on the silica.[5]

-

Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure nucleoside phosphoramidite as a white foam.

Characterization: The purity of the synthesized phosphoramidite should be assessed by ³¹P NMR spectroscopy, which will show characteristic peaks for the two diastereomers around 149 ppm.[5][6] ¹H NMR and mass spectrometry should also be used to confirm the structure.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of the automated synthesis of an oligonucleotide using the prepared phosphoramidite.[2][4]

1. Deblocking (Detritylation):

-

Objective: To remove the acid-labile 5'-DMT protecting group from the terminal nucleotide of the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction.[4]

-

Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Procedure: The synthesis column containing the solid support with the attached oligonucleotide is treated with the deblocking solution for 60-180 seconds. The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[4]

2. Coupling:

-

Objective: To couple the next nucleoside phosphoramidite to the deprotected 5'-hydroxyl group of the growing chain.

-

Reagents:

-

0.1 M solution of the synthesized nucleoside phosphoramidite in anhydrous acetonitrile.

-

0.25 M solution of an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT)) in anhydrous acetonitrile.[4]

-

-

Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group. The reaction is rapid, typically complete within 30-60 seconds. The column is then washed with anhydrous acetonitrile.[4]

3. Capping:

-

Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).

-

Reagents:

-

Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and pyridine.

-

Capping Reagent B: N-Methylimidazole in THF.

-

-

Procedure: A mixture of Capping Reagents A and B is delivered to the column, acetylating any free 5'-hydroxyl groups. The reaction time is typically 30-60 seconds. The column is then washed with anhydrous acetonitrile.[4]

4. Oxidation:

-

Objective: To convert the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

Reagent: 0.02 M Iodine in a mixture of THF, pyridine, and water.

-

Procedure: The oxidizing solution is passed through the column, leading to the rapid oxidation of the P(III) to the P(V) species. The column is then washed with anhydrous acetonitrile, completing the cycle.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Data

The efficiency of each step, particularly the coupling reaction, is critical for the successful synthesis of long oligonucleotides. The following table summarizes typical reaction parameters and expected outcomes.

| Parameter | Value/Range | Notes |

| Phosphitylation Reaction Time | 2 - 4 hours | Monitored by TLC. |

| Phosphitylation Temperature | 0 °C to Room Temperature | Initial reaction at 0°C, then warmed. |

| Phosphoramidite Yield | 70 - 90% | After purification by column chromatography. |

| Coupling Efficiency | > 99% | Per cycle in automated synthesis. |

| Overall Yield of Oligonucleotide | Depends on length and coupling efficiency | For a 20-mer with 99% coupling efficiency, the theoretical yield is (0.99)¹⁹ ≈ 82.6%. |

Visualizations

Experimental Workflow for Phosphoramidite Synthesis

Caption: Workflow for the synthesis of a nucleoside phosphoramidite.

Automated Oligonucleotide Synthesis Cycle

Caption: The four-step cycle of automated oligonucleotide synthesis.

Conclusion

Bis(dimethylamino)chlorophosphine is a valuable and reactive phosphitylating agent for the preparation of nucleoside phosphoramidites. The protocols and data presented here provide a foundation for researchers to successfully synthesize these key intermediates for automated oligonucleotide synthesis. Careful execution of the synthesis and purification steps, along with rigorous quality control, are essential for obtaining high-quality phosphoramidites that will lead to the successful synthesis of desired oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]

- 4. benchchem.com [benchchem.com]

- 5. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

Application Notes and Protocols for Oligonucleotide Synthesis Utilizing Bis(dimethylamino)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The phosphoramidite (B1245037) method stands as the gold standard for this process, prized for its high efficiency and amenability to automation. A critical step in this methodology is the preparation of nucleoside phosphoramidite monomers. This document provides a detailed protocol and application notes for the synthesis of these monomers using bis(dimethylamino)chlorophosphine as the phosphitylating agent, and their subsequent use in solid-phase oligonucleotide synthesis.

Bis(dimethylamino)chlorophosphine is a highly reactive phosphitylating agent that efficiently converts protected nucleosides into the corresponding phosphoramidites. The resulting N,N,N',N'-tetramethylphosphorodiamidite monomers are stable compounds that can be readily purified and stored, yet are rapidly activated for coupling during automated oligonucleotide synthesis.

Part 1: Synthesis of Nucleoside Phosphoramidites

This section details the protocol for the phosphitylation of a protected nucleoside using bis(dimethylamino)chlorophosphine.

Experimental Protocol: Phosphitylation of a Protected Nucleoside

Objective: To synthesize a protected nucleoside phosphoramidite monomer for use in oligonucleotide synthesis.

Materials:

-

Protected Nucleoside (e.g., 5'-O-DMT-2'-deoxythymidine)

-

Bis(dimethylamino)chlorophosphine

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile (MeCN)

-

Anhydrous Ethyl Acetate (B1210297) (EtOAc)

-

Anhydrous Hexane (B92381)

-

Silica (B1680970) Gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Preparation: Dry the protected nucleoside by co-evaporation with anhydrous toluene (B28343) and dry under high vacuum for several hours. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: Dissolve the dried protected nucleoside (1.0 eq) in anhydrous dichloromethane. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and cool to 0 °C in an ice bath.

-

Phosphitylation: Slowly add bis(dimethylamino)chlorophosphine (1.2 eq) dropwise to the stirred solution under an inert atmosphere.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Workup: Once the reaction is complete, quench the reaction by the addition of cold, saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small percentage of triethylamine (B128534) (e.g., 0.5-1%).

-

Characterization and Storage: Collect the fractions containing the desired product, combine, and concentrate under reduced pressure to obtain the purified nucleoside phosphoramidite as a white foam. Characterize the product by ³¹P NMR and mass spectrometry. Store the purified phosphoramidite under an inert atmosphere at -20 °C.

Quantitative Data

| Parameter | Typical Value | Notes |

| Reaction Time | 2 - 4 hours | Monitored by TLC |

| Yield | 85 - 95% | Dependent on nucleoside and purification |

| Purity (by ³¹P NMR) | > 98% | |

| ³¹P NMR Chemical Shift | δ 145 - 150 ppm | Appears as two singlets for diastereomers[1][2] |

Quality Control: ³¹P NMR Spectroscopy

³¹P NMR is a critical tool for assessing the purity of the synthesized phosphoramidite. The desired product will exhibit characteristic signals in the range of 145-150 ppm.[1] The presence of impurities, such as the corresponding H-phosphonate or phosphate (B84403) triester (resulting from hydrolysis and oxidation, respectively), can be readily detected by signals in other regions of the spectrum.

Part 2: Solid-Phase Oligonucleotide Synthesis

The synthesized nucleoside phosphoramidites are then used in an automated DNA/RNA synthesizer to build the oligonucleotide chain on a solid support. The synthesis proceeds in a cyclical four-step process.[3][4]

Experimental Workflow

Caption: Workflow for oligonucleotide synthesis.

Experimental Protocols for Synthesis Cycle

The following protocols are generalized for automated DNA synthesizers.

1. Deblocking (Detritylation)

-

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[4]

-

Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous solvent (e.g., dichloromethane).

-

Procedure: The deblocking solution is passed through the synthesis column for 60-180 seconds to remove the DMT group, exposing a free 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.

2. Coupling

-

Objective: To couple the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.

-

Reagents:

-

Nucleoside phosphoramidite solution (0.05-0.15 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction is rapid, typically requiring 20-180 seconds. The column is then washed with anhydrous acetonitrile.

3. Capping

-

Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences).

-

Reagents:

-

Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and pyridine.

-

Capping Reagent B: N-Methylimidazole in THF.

-

-

Procedure: The capping reagents are delivered to the column, and the reaction proceeds for 30-60 seconds. The column is then washed with anhydrous acetonitrile.

4. Oxidation

-

Objective: To oxidize the unstable phosphite (B83602) triester linkage to a stable phosphate triester.[1]

-

Reagent: A solution of iodine (0.02-0.1 M) in a mixture of THF, pyridine, and water.

-

Procedure: The oxidizing solution is passed through the column for approximately 30 seconds. The column is then washed with anhydrous acetonitrile.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Chemical Pathway

Caption: Chemical steps in the phosphoramidite synthesis cycle.

Part 3: Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups.

Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Procedure:

-

After the final synthesis cycle, the solid support is treated with the cleavage and deprotection solution.

-

The mixture is incubated at room temperature or an elevated temperature (e.g., 55 °C) for a specified period (typically 1-17 hours, depending on the protecting groups).[2]

-

The solution containing the deprotected oligonucleotide is collected, and the solid support is washed.

-

The combined solution is then typically dried, redissolved in water, and purified by methods such as HPLC or gel electrophoresis.

Summary of Quantitative Data for Oligonucleotide Synthesis Cycle

| Step | Parameter | Typical Value/Range | Reagents |

| Deblocking | Time | 60 - 180 seconds | 3% TCA or DCA in DCM |

| Coupling | Time | 20 - 180 seconds | Phosphoramidite, Activator (e.g., ETT) |

| Coupling Efficiency | > 99% | ||

| Capping | Time | 30 - 60 seconds | Acetic Anhydride, N-Methylimidazole |

| Oxidation | Time | ~30 seconds | I₂ in THF/Pyridine/H₂O |

| Cleavage & Deprotection | Time | 1 - 17 hours | Concentrated NH₄OH or AMA |

| Temperature | Room Temp. - 65 °C |

Conclusion

The use of bis(dimethylamino)chlorophosphine for the phosphitylation of nucleosides provides an efficient route to the high-purity phosphoramidite monomers required for automated oligonucleotide synthesis. The subsequent four-step solid-phase synthesis cycle—deblocking, coupling, capping, and oxidation—enables the reliable and high-fidelity construction of custom DNA and RNA sequences. Adherence to these detailed protocols and rigorous quality control are essential for the successful synthesis of oligonucleotides for research, diagnostic, and therapeutic applications.

References

Application Notes and Protocols for Bis(dimethylamino)chlorophosphine in Peptide Coupling Reactions

Disclaimer: Bis(dimethylamino)chlorophosphine is not a commonly documented reagent for routine peptide coupling in the available scientific literature. The following application notes, mechanisms, and protocols are based on the known reactivity of analogous phosphorus(III) halides and related coupling agents. These are intended for research and development purposes and would require significant optimization and validation.

Application Notes

Bis(dimethylamino)chlorophosphine, a trivalent phosphorus compound, possesses a reactive P-Cl bond that can potentially be exploited for the activation of carboxylic acids in amide bond formation, including peptide synthesis. Its utility in this context is theoretical and presents both potential advantages and challenges compared to established coupling reagents.

1.1. Principle of Operation